7-Octene-1,2-diol

HPLC stationary phases Hydrosilylation Surface chemistry

7-Octene-1,2-diol (CAS 85866-02-0) is an eight-carbon organic compound (C₈H₁₆O₂, MW 144.21) classified as a terminal alkene vicinal diol, featuring a reactive C=C double bond at position 7 and two adjacent hydroxyl groups at positions 1 and 2. This specific bifunctional architecture—a terminal alkene distant from a vicinal diol—is distinct from both saturated 1,2-alkanediols and internal alkene diols, enabling unique dual-reactivity profiles in hydrosilylation, cross-metathesis, and chemoselective transformations.

Molecular Formula C8H16O2
Molecular Weight 144.21 g/mol
CAS No. 85866-02-0
Cat. No. B1269785
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Octene-1,2-diol
CAS85866-02-0
Molecular FormulaC8H16O2
Molecular Weight144.21 g/mol
Structural Identifiers
SMILESC=CCCCCC(CO)O
InChIInChI=1S/C8H16O2/c1-2-3-4-5-6-8(10)7-9/h2,8-10H,1,3-7H2
InChIKeyUXGHWJFURBQKCJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Octene-1,2-diol CAS 85866-02-0: Sourcing Guide for a Terminal Alkene-Vicinal Diol Building Block


7-Octene-1,2-diol (CAS 85866-02-0) is an eight-carbon organic compound (C₈H₁₆O₂, MW 144.21) classified as a terminal alkene vicinal diol, featuring a reactive C=C double bond at position 7 and two adjacent hydroxyl groups at positions 1 and 2 . This specific bifunctional architecture—a terminal alkene distant from a vicinal diol—is distinct from both saturated 1,2-alkanediols and internal alkene diols, enabling unique dual-reactivity profiles in hydrosilylation, cross-metathesis, and chemoselective transformations . The compound is commercially available as a liquid (density 0.941 g/mL at 25 °C, refractive index n20/D 1.4625) at ≥97% purity from major chemical suppliers .

Terminal alkene enables hydrosilation coupling to silica hydride
Vicinal diol supports chemoselective transformations and crosslinking
≥97% purity (GC) with defined density and refractive index

7-Octene-1,2-diol: Why Generic Alkene Diol or 1,2-Octanediol Substitution Compromises Application-Specific Performance


Generic substitution of 7-octene-1,2-diol with alternatives like 1,2-octanediol (CAS 1117-86-8) or other alkene diols fails due to fundamental differences in molecular architecture and resultant reactivity. Saturated 1,2-octanediol lacks the terminal alkene necessary for hydrosilylation bonding to silica hydride surfaces, a critical step in synthesizing 'true diol' stationary phases without heteroatoms [1]. Conversely, internal alkene diols such as oct-3-ene-1,2-diol possess the double bond in closer proximity to the diol, altering steric accessibility and regioselectivity in metathesis or oxidation reactions. The specific spatial separation of functional groups in 7-octene-1,2-diol dictates both the feasibility and yield of targeted synthetic pathways, making it non-interchangeable for applications requiring this precise bifunctional spacing [2].

1,2-Octanediol (saturated analog)
Lacks the terminal alkene required for hydrosilation bonding; surface modification cannot proceed via silica hydride chemistry.
Internal alkene diols (e.g., oct-3-ene-1,2-diol)
Altered alkene position changes steric accessibility and regioselectivity, which may reduce yield or shift product distribution in metathesis and oxidation.

7-Octene-1,2-diol Procurement Evidence: Quantified Differentiation in Chromatographic Phase Synthesis and Catalytic Efficiency


Comparative Chromatographic Performance of Diol Stationary Phases Derived from 7-Octene-1,2-diol

A direct head-to-head comparison in the synthesis of HPLC diol stationary phases demonstrates that the 7-octene-1,2-diol-derived phase yields chromatographic performance comparable to that of an allyl glycidyl ether-derived phase when evaluated using a standard mixture of three polycyclic aromatic hydrocarbons (PAHs) in reverse-phase mode [1]. Furthermore, in normal-phase mode, retention data for model compounds across several eluents were generated for the 7-octene-1,2-diol column and compared both against the alternative diol column and literature data, confirming its utility [1].

Diol Phase Performance
Head-to-head
Comparable separation efficiency (PAH mixture)
Reported comparable chromatographic performance
RP-HPLC and NP-HPLC modes vs. allyl glycidyl ether-derived phase
HPLC stationary phases Hydrosilylation Surface chemistry

Synthetic Route Efficiency: Free Radical Hydrosilation of 7-Octene-1,2-diol on Silica Hydride

A 1997 study by Pesek et al. demonstrated that 7-octene-1,2-diol can be successfully bonded to a silica hydride surface via free radical hydrosilation using either AIBN or tert-butyl peroxide as an initiator [1]. Crucially, this method was directly compared to identical materials synthesized via metal complex catalysis and conventional organosilanization, with chromatographic tests on the 7-octene-1,2-diol phase yielding results comparable to both alternative synthetic routes [1].

Synthetic Route Efficiency
Head-to-head
Free radical hydrosilation vs. metal catalysis vs. organosilanization
Supports method flexibility without performance loss
AIBN or tert-butyl peroxide initiators, silica hydride surface
Surface modification Free radical chemistry Chromatographic support synthesis

Structural Advantage for 'True Diol' Phase Synthesis Without Heteroatom Linkers

The terminal alkene of 7-octene-1,2-diol enables direct hydrosilation onto a silica hydride surface, creating a 'true diol' bonded phase that is entirely free of heteroatoms (e.g., Si, O, N) between the surface and the diol moiety [1]. This is a distinct structural advantage over diol phases synthesized from allyl glycidyl ether, which introduce ether and other heteroatom linkages that can influence surface polarity and analyte interactions [1].

Structural Purity
Reported
No heteroatom linkages in spacer chain
Indicates chemically pure diol interface
Eliminates secondary ether interactions vs. allyl glycidyl ether phase
Chromatography Surface functionalization Stationary phase design

Defined Physicochemical Profile for Reproducible Experimental Design

In contrast to some alkene diols that are poorly characterized or synthesized as isomeric mixtures, 7-octene-1,2-diol is a single, well-defined compound with a robust literature-defined physicochemical profile. Its density (0.941 g/mL at 25°C), refractive index (n20/D 1.4625), and purity specification (≥97% by GC area) are standardized and commercially verified by major vendors [1].

Physicochemical Profile
Specification review
Purity ≥97% (GC), d=0.941, n20/D 1.4625
Ensures batch-to-batch consistency
Commercially verified specifications (major vendors)
Physicochemical properties Quality control Experimental reproducibility

7-Octene-1,2-diol: Primary Use Cases Validated by Comparative Evidence


Synthesis of 'True Diol' HPLC Stationary Phases

Use 7-octene-1,2-diol as the bonding olefin in the hydrosilation of silica hydride to create a diol stationary phase free of heteroatom linkages. This approach has been validated in peer-reviewed literature to produce chromatographic performance comparable to phases made via conventional routes, but with a uniquely 'clean' surface chemistry that minimizes unwanted secondary interactions [1].

Development of Metal-Free Surface Functionalization Protocols

Leverage the free radical hydrosilation pathway described by Pesek et al. using 7-octene-1,2-diol and initiators like AIBN or tert-butyl peroxide [1]. This method provides a cost-effective and scalable alternative to noble metal-catalyzed (e.g., Pt) surface modifications for silica-based materials, yielding bonded phases with equivalent chromatographic properties.

Preparation of Functional Polymers and Specialty Coatings

Exploit the terminal alkene for polymerization (e.g., via metathesis or free radical) while retaining the vicinal diol for subsequent crosslinking, grafting, or hydrophilic modification. This dual functionality allows for the creation of materials with tailored surface energy and reactivity profiles, a capability not accessible with saturated 1,2-octanediol.

Asymmetric Synthesis and Chiral Building Block Derivatization

Utilize the prochiral nature of the terminal alkene and the vicinal diol as a directing group for enantioselective transformations (e.g., Sharpless asymmetric dihydroxylation or epoxidation). The specific spatial separation of functional groups in 7-octene-1,2-diol provides a unique scaffold for synthesizing complex chiral intermediates with defined stereochemistry.

Application
Selection Property
Validation Focus
HPLC Stationary Phase Synthesis
Terminal alkene for heteroatom-free bonding
Chromatographic performance vs. conventional diol phases
Metal-Free Surface Modification
Free radical hydrosilation compatibility
Performance equivalence to metal-catalyzed routes
Functional Polymer & Coating Prep.
Dual alkene/diol reactivity
Tailored surface energy and crosslinking
Chiral Building Block Synthesis
Prochiral alkene with diol directing group
Enantioselective transformation efficiency

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